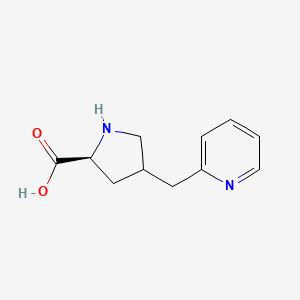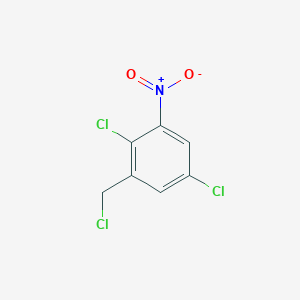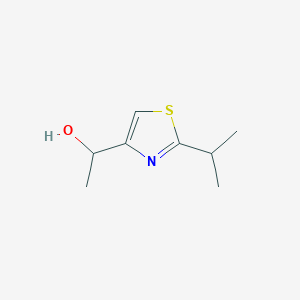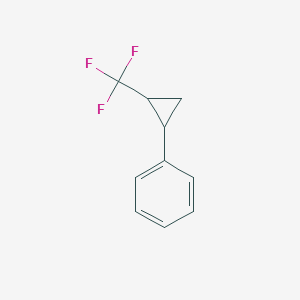
(2-(Trifluoromethyl)cyclopropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)cyclopropyl)benzene is an organic compound that features a trifluoromethyl group attached to a cyclopropyl ring, which is further bonded to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclopropyl)benzene typically involves the cyclopropanation of alkenes with trifluoromethyl-substituted reagents. One common method is the use of trifluoromethyl diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazomethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using similar reagents and catalysts as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Trifluoromethyl)cyclopropyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating agents can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, carboxylic acids, and various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
(2-(Trifluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Mecanismo De Acción
The mechanism by which (2-(Trifluoromethyl)cyclopropyl)benzene exerts its effects depends on the specific application. In organic synthesis, the trifluoromethyl group can influence the reactivity and selectivity of reactions due to its electron-withdrawing properties. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding and hydrophobic interactions .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethylbenzene: Lacks the cyclopropyl ring, making it less sterically hindered and potentially less reactive in certain reactions.
Cyclopropylbenzene: Does not have the electron-withdrawing trifluoromethyl group, which can affect its reactivity and stability.
Trifluoromethylcyclopropane: Lacks the benzene ring, which can influence its aromaticity and chemical behavior.
Uniqueness
(2-(Trifluoromethyl)cyclopropyl)benzene is unique due to the combination of the trifluoromethyl group, cyclopropyl ring, and benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Propiedades
Fórmula molecular |
C10H9F3 |
|---|---|
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9F3/c11-10(12,13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
Clave InChI |
QIPWAYGGNPOMGQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(C1C(F)(F)F)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-(difluoromethyl)benzo[d]thiazole-6-carboxylate](/img/structure/B12959011.png)



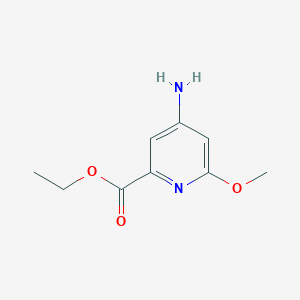



![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
